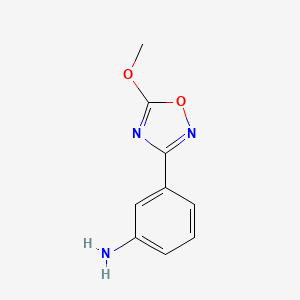

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects the substitution pattern on both the oxadiazole ring and the benzene ring. The primary IUPAC designation is this compound, which indicates the presence of a methoxy group at the 5-position of the 1,2,4-oxadiazole ring, with the oxadiazole moiety attached to the 3-position of the aniline scaffold. Alternative systematic names include benzenamine, 3-(5-methoxy-1,2,4-oxadiazol-3-yl)-, which emphasizes the aniline portion as the parent structure.

The compound possesses several key molecular identifiers that facilitate database searches and chemical literature referencing. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3, providing a standardized representation of the molecular structure. The corresponding InChIKey is AXHNYLIUVZLAOE-UHFFFAOYSA-N, serving as a shortened version for computational applications. The Simplified Molecular Input Line Entry System notation is recorded as COC1=NC(=NO1)C2=CC(=CC=C2)N, which describes the connectivity pattern in a linear format suitable for chemical database searches.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 1538156-84-1 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| InChI Key | AXHNYLIUVZLAOE-UHFFFAOYSA-N |

| PubChem Compound ID | 80056301 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the coplanar arrangement of the 1,2,4-oxadiazole ring and the benzene ring of the aniline moiety, creating an extended π-conjugated system. The oxadiazole ring adopts a planar five-membered heterocyclic configuration with bond angles approximating those found in other 1,2,4-oxadiazole derivatives. The methoxy substituent at the 5-position of the oxadiazole ring introduces additional conformational considerations, as the methyl group can adopt different rotational orientations relative to the heterocyclic plane.

Computational analysis reveals that the compound exhibits minimal steric hindrance between the oxadiazole and aniline portions, allowing for near-planar geometry that maximizes π-orbital overlap. The predicted density of 1.272 ± 0.06 g/cm³ suggests efficient molecular packing in the solid state, consistent with planar aromatic systems. The amino group on the benzene ring can participate in intramolecular interactions with the oxadiazole nitrogen atoms, potentially stabilizing specific conformational arrangements.

The rotational barrier around the carbon-carbon bond connecting the oxadiazole and benzene rings is expected to be relatively low, allowing for some conformational flexibility in solution. However, the preferred conformation likely maintains the coplanar arrangement to preserve maximal conjugation. The methoxy group orientation relative to the oxadiazole plane represents another degree of conformational freedom, with the methyl group potentially adopting orientations that minimize steric interactions while maintaining favorable electronic interactions.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Infrared spectroscopy of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group should display characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two peaks for primary amines due to symmetric and antisymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber range, while the methoxy carbon-hydrogen stretches would be observed in the 2850-2950 wavenumber region.

The oxadiazole ring system would contribute several distinctive spectroscopic features, including carbon-nitrogen double bond stretching vibrations expected in the 1640-1690 wavenumber range. The carbon-oxygen single bond in the methoxy group should produce absorption around 1200 wavenumbers, while the oxadiazole ring itself would exhibit characteristic fingerprint region absorptions between 1000-1500 wavenumbers. Aromatic carbon-carbon stretching modes would appear as multiple bands in the 1400-1600 wavenumber region, providing information about the substitution pattern of the benzene ring.

Nuclear magnetic resonance spectroscopy would provide detailed structural information about the compound. In proton nuclear magnetic resonance, the methoxy protons would appear as a singlet around 3.8-4.0 parts per million, while the aromatic protons of the benzene ring would exhibit characteristic multipicity patterns in the 6.5-7.5 parts per million region. The amino protons would typically appear as a broad signal around 4-6 parts per million, potentially showing exchange behavior in protic solvents. Carbon-13 nuclear magnetic resonance would reveal the carbon framework, with the methoxy carbon appearing around 55 parts per million and the aromatic carbons distributed throughout the 110-160 parts per million range.

Mass spectrometry analysis would show a molecular ion peak at mass-to-charge ratio 191, corresponding to the molecular weight of 191.19 atomic mass units. Fragmentation patterns would likely include loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 160, and potential loss of the amino group or formation of oxadiazole-containing fragments. Electrospray ionization mass spectrometry would facilitate detection in positive ion mode, with the compound readily forming protonated molecular ions.

| Spectroscopic Method | Key Characteristics |

|---|---|

| Infrared | N-H stretch: 3300-3500 cm⁻¹; C-H aromatic: 3000-3100 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Methoxy: 3.8-4.0 ppm; Aromatic: 6.5-7.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Methoxy carbon: ~55 ppm; Aromatic: 110-160 ppm |

| Mass Spectrometry | Molecular ion: m/z 191; Base fragments: m/z 160 |

Crystallographic Studies and X-ray Diffraction Analysis

While specific crystallographic data for this compound is not extensively documented in the current literature, X-ray diffraction analysis would provide definitive information about the solid-state structure, including precise bond lengths, bond angles, and intermolecular packing arrangements. The planar nature of the oxadiazole and benzene ring systems would likely result in a crystal structure featuring π-π stacking interactions between parallel molecules, similar to other aromatic heterocyclic compounds.

The presence of both the amino group and the oxadiazole nitrogen atoms creates multiple potential sites for hydrogen bonding interactions in the crystal lattice. The amino protons could form intermolecular hydrogen bonds with oxadiazole nitrogen atoms from adjacent molecules, creating extended hydrogen-bonded networks that stabilize the crystal structure. The methoxy oxygen might also participate in weaker hydrogen bonding interactions, contributing to the overall crystal packing stability.

Expected unit cell parameters would likely reflect the molecular dimensions, with cell lengths accommodating the extended planar structure of the molecule. The space group would depend on the specific packing arrangement, but common space groups for similar aromatic compounds include P21/c or P-1. The calculated density from X-ray diffraction would be expected to closely match the predicted value of 1.272 g/cm³.

Thermal analysis coupled with X-ray diffraction would provide information about the thermal stability of the crystalline form and potential phase transitions. The melting point behavior would be influenced by the strength of intermolecular interactions, with extensive hydrogen bonding networks typically resulting in higher melting points. Powder diffraction patterns would serve as fingerprints for polymorph identification and quality control purposes in synthetic applications.

Properties

IUPAC Name |

3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHNYLIUVZLAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Example (Adapted from Patent WO2004/103998)

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of amidoxime intermediate | 3-amino-N-hydroxybenzenecarboximidamide treated with sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 65°C for 0.5 h, with 4Å molecular sieves | Sodium hydride deprotonates amidoxime, facilitating cyclization |

| 2 | Cyclization with methyl acetate | Addition of methyl acetate to the cooled reaction mixture, followed by reflux in THF for 16 h | Methyl acetate acts as the ester component to form the oxadiazole ring |

| 3 | Work-up and purification | After cooling, aqueous extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, concentration, and silica gel chromatography (eluent: dichloromethane) | Yields the target compound as a white solid |

This procedure yielded approximately 4.0 g of the target compound from 5.3 g of intermediate, indicating a good conversion rate. The product showed an Rf of 0.22 in TLC (30% ethyl acetate in cyclohexane) indicating moderate polarity.

Notes on Methoxy Substitution

The methoxy group at the 5-position of the oxadiazole ring can be introduced by starting with appropriate methoxy-substituted carboxylic acid derivatives or esters in the cyclization step. Alternatively, post-cyclization methylation using methylating agents (e.g., methyl iodide) under basic conditions may be employed, though direct incorporation during ring formation is preferred for regioselectivity and yield.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amidoxime + Methyl Ester Cyclization | 3-amino-N-hydroxybenzenecarboximidamide, methyl acetate | Sodium hydride, THF, molecular sieves | 65°C 0.5 h + reflux 16 h | Moderate to good | Straightforward, well-documented | Long reaction time, requires dry conditions |

| Amidoxime + Activated Acid (T3P) | Amidoxime, methyl ester or acid | T3P, TEA, ~80°C | 0.5-6 h | High (87-97%) | High yield, easy work-up | Expensive reagents |

| Amidoxime + Carboxylic Acid (Aqueous) | Amidoxime, carboxylic acid | Water, reflux | 12 h | Variable (35-93%) | Green solvent, catalyst-free | Longer time |

| One-pot Vilsmeier Activation | Amidoxime, carboxylic acid | Vilsmeier reagent | Moderate temp | Good (61-93%) | One-pot, simple purification | Handling Vilsmeier reagent |

| Photoredox Catalysis | Disubstituted azirines, nitrosoarenes | Organic dye catalyst, visible light | Room temp | Moderate (35-50%) | Green chemistry | Moderate yield, limited scope |

Research Findings and Challenges

The choice of synthetic method depends on substrate availability, desired yield, reaction time, and environmental considerations.

Amidoxime and methyl ester cyclization remains the most reliable and widely used method for preparing 3-substituted 1,2,4-oxadiazoles, including methoxy derivatives.

Newer methods aim to improve environmental impact and simplify purification but often face challenges such as lower yields or longer reaction times.

The presence of active functional groups like amino (-NH2) or hydroxyl (-OH) can complicate synthesis due to side reactions or purification difficulties.

Mechanochemistry and photoredox catalysis are promising but require further optimization for broad applicability.

Chemical Reactions Analysis

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

Cycloaddition: The 1,3-dipolar cycloaddition reaction is another significant reaction, where the compound reacts with dipolarophiles to form cyclic products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles, including 3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In a study involving a series of oxadiazole derivatives, compounds were shown to inhibit the proliferation of human cancer cells such as HeLa and Caco-2 with IC50 values in the micromolar range .

- A specific derivative demonstrated an IC50 value of approximately 92.4 µM against eleven different cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antibacterial activity. Studies indicate that modifications to the oxadiazole structure can enhance efficacy against pathogens such as Staphylococcus aureus and multidrug-resistant strains.

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Biological Research

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes involved in critical biological pathways:

- It shows inhibitory effects against human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and histone deacetylases (HDAC) .

- Such interactions suggest a role in modulating key biochemical pathways associated with diseases.

Material Science

Polymer Development

this compound can serve as a building block in the synthesis of new materials. Its unique chemical structure allows it to be incorporated into polymers and other materials with potential applications in electronics and coatings.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Anticancer Study : A study evaluated various oxadiazole compounds against multiple cancer cell lines, revealing significant cytotoxicity with one compound exhibiting an IC50 value of approximately 92.4 µM against several types of cancer cells .

- Antimicrobial Development : Research focused on modifying oxadiazole compounds to enhance their permeability and efficacy against gastrointestinal pathogens like Clostridioides difficile led to promising results in preclinical models.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, its affinity to metabotropic glutamate receptors suggests that it modulates neurotransmitter signaling pathways, which can be beneficial in treating neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

Biological Activity

The compound 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline is part of a class of compounds known as oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Synthesis

The chemical structure of this compound includes a methoxy-substituted oxadiazole ring attached to an aniline moiety. This structure is significant as it influences the compound's interaction with biological targets.

Synthesis Methods

Synthesis typically involves the reaction of suitable aniline derivatives with precursors that form the oxadiazole ring. Various methods have been reported, including:

- Condensation reactions with hydrazides and aldehydes.

- Cyclization reactions involving isocyanates or carboxylic acids.

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated notable anticancer properties. Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 2.76 | |

| CaCo-2 (colon adenocarcinoma) | 9.27 | |

| MCF-7 (breast cancer) | 0.65 | |

| SK-MEL-2 (melanoma) | 0.75 |

The mechanism of action often involves apoptosis induction, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties:

- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated moderate antifungal effects against common pathogens.

Anti-inflammatory Activity

Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies show that they can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, contributing to their therapeutic potential in inflammatory diseases .

Other Biological Activities

Other notable activities include:

- Anticonvulsant Effects : Some derivatives have shown promise in models of epilepsy .

- Neuroprotective Properties : Potential applications in neurodegenerative diseases through cholinesterase inhibition .

Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, this compound was found to selectively inhibit tumor growth in vitro. The study highlighted its effectiveness against multiple cancer cell lines with varying IC50 values, indicating its potential as a lead compound for further development .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the clinically relevant range, suggesting potential for therapeutic use .

Q & A

Q. What are the common synthetic routes for 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or chlorides). For example, reacting 3-amino-5-methoxy-1,2,4-oxadiazole precursors with appropriately substituted aryl halides under palladium catalysis (e.g., XPhos with cesium carbonate in 1,4-dioxane at 90°C) can yield the target compound . Key parameters include:

- Reagent stoichiometry : Excess aryl halide improves conversion.

- Temperature : Elevated temperatures (80–100°C) favor cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Yields up to 70% have been reported under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ protons (δ 5.2–5.8 ppm, broad), and methoxy singlet (δ 3.8–4.0 ppm).

- ¹³C NMR : Oxadiazole carbons (δ 155–165 ppm), methoxy carbon (δ 55–60 ppm) .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).

- Mass Spectrometry : Exact mass (calc. for C₉H₉N₃O₂: 191.0695) matches [M+H]⁺ .

- X-ray Crystallography : SHELXL refinement (using SHELX programs) resolves bond lengths and angles, critical for confirming the oxadiazole ring geometry .

Advanced Research Questions

Q. What strategies mitigate conflicting spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methoxy and oxadiazole groups .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR bands, aiding assignment .

- Alternative Techniques : High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities, while X-ray crystallography provides unambiguous structural proof .

Q. How does the electronic nature of the oxadiazole ring influence the reactivity of the aniline group in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The 1,2,4-oxadiazole ring is electron-deficient due to conjugation, activating the para- and meta-positions of the aniline for NAS. For example:

- Substitution at the methoxy group : Strong nucleophiles (e.g., thiols) displace methoxy under basic conditions (K₂CO₃/DMF, 60°C) .

- Aniline NH₂ reactivity : Reductive alkylation (paraformaldehyde/NaBH₄) converts NH₂ to N-methyl derivatives without oxadiazole ring degradation .

- pH sensitivity : The oxadiazole ring is stable in acidic conditions but hydrolyzes under prolonged basic exposure (pH > 10), requiring controlled reaction environments .

Q. What in vitro models are appropriate to evaluate the pharmacological potential of derivatives of this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases (e.g., p38 MAPK) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (0.1–100 μM) .

- Cell viability assays : Anti-Pneumocystis activity can be screened using P. carinii cultures treated with derivatives (100 μg/mL), with viability measured via ATP luminescence .

- Controls : Include positive controls (e.g., pentamidine for antiparasitic activity) and vehicle controls (DMSO < 0.1%) .

Q. How can computational methods predict the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into protein active sites (e.g., p38 MAPK). Scoring functions (e.g., Glide SP) rank binding poses .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (20–50 ns simulations). Key interactions (H-bonds with oxadiazole, hydrophobic contacts with methoxy) validate pose retention .

- Free Energy Calculations : MM/PBSA or MM/GBSA estimate ΔG_binding, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.